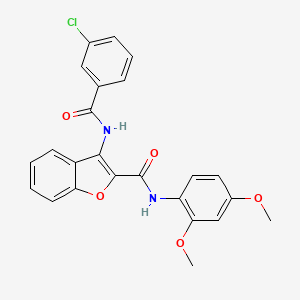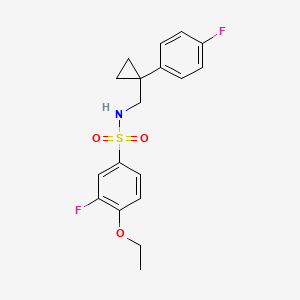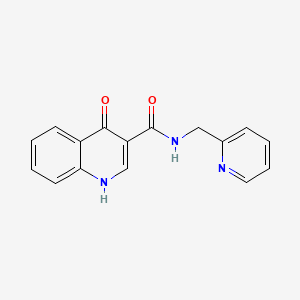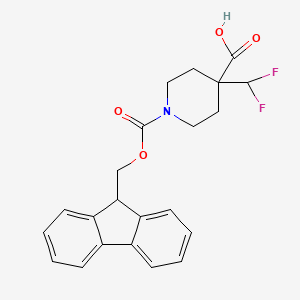
3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide, also known as CDMB, is a synthetic compound that belongs to the benzofuran family. It has recently gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is not fully understood. However, it has been suggested that 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide may inhibit the activity of several enzymes involved in cell proliferation and inflammation. It has also been proposed that 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide may induce cell death by activating the apoptotic pathway.
Biochemical and Physiological Effects:
3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, inhibit the activity of matrix metalloproteinases, and reduce the expression of adhesion molecules. Additionally, 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide has been shown to inhibit angiogenesis by reducing the production of vascular endothelial growth factor.
Advantages and Limitations for Lab Experiments
3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide has been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to using 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide in lab experiments. For example, 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide has not been extensively tested in human clinical trials, which means that its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for research on 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide. One area of research could focus on the development of new synthetic methods for producing 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide. Additionally, further studies could investigate the safety and efficacy of 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide in human clinical trials. Finally, research could also focus on identifying new therapeutic applications for 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide, such as its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide involves several steps. The first step is the synthesis of 3-chlorobenzoyl chloride, which is then reacted with 2,4-dimethoxyaniline to produce 3-(3-chlorobenzamido)-2,4-dimethoxybenzoic acid. This acid is then converted to the corresponding acid chloride, which is reacted with 2-(2-hydroxyphenyl)benzofuran to produce 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide.
Scientific Research Applications
3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. Several studies have demonstrated that 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide can inhibit the growth of cancer cells and induce apoptosis. Additionally, 3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide has been shown to reduce inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
3-[(3-chlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5/c1-30-16-10-11-18(20(13-16)31-2)26-24(29)22-21(17-8-3-4-9-19(17)32-22)27-23(28)14-6-5-7-15(25)12-14/h3-13H,1-2H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHJDWAPCLLWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2971716.png)
![ethyl 3-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2971717.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2971718.png)
![{Imidazo[1,2-a]pyridin-3-ylmethyl}dimethylamine hydrochloride](/img/structure/B2971719.png)
![6-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2971721.png)
![2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2971724.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2971725.png)


![methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2971730.png)
![N-tert-butyl-3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2971731.png)
![2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile](/img/structure/B2971734.png)
![(2-bromophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2971735.png)
